3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
Description
The compound 3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (hereafter referred to as Compound X) is a heterocyclic molecule featuring a chromen-4-one core substituted with a benzo[d]thiazole moiety at position 3, methyl groups at positions 2 and 8, and a morpholine-4-carboxylate ester at position 5. Its structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial and anti-inflammatory properties .
The morpholine carboxylate ester enhances solubility and bioavailability, while the methyl substituents may influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-13-17(30-23(27)25-9-11-28-12-10-25)8-7-15-20(26)19(14(2)29-21(13)15)22-24-16-5-3-4-6-18(16)31-22/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXZMFSGTOGJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Compound X shares structural similarities with several chromenone and benzothiazole derivatives (Table 1). Key comparisons include:
Table 1: Structural Comparison of Compound X with Analogs
*Calculated based on structural formula.
Key Observations:
- Replacing the benzo[d]thiazol-2-yl group with smaller heterocycles (e.g., 4-methylthiazol-2-yl) reduces steric bulk but may diminish antimicrobial activity, as benzothiazole derivatives in show potent activity against S. aureus .
- Morpholine Carboxylate Role: All analogs with this group exhibit improved solubility in polar solvents compared to non-esterified derivatives (e.g., oxadiazinane-thiones in ) .
Physicochemical Properties
- Molecular Weight : Compound X (~443.5 g/mol) lies within the acceptable range for drug-like molecules (typically <500 g/mol), though it is heavier than simpler analogs (e.g., ~383.4 g/mol for the 2-methoxyphenyl derivative) .
- Solubility : The morpholine carboxylate likely improves aqueous solubility, but the methyl groups and benzothiazole moiety may counterbalance this by increasing hydrophobicity.
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